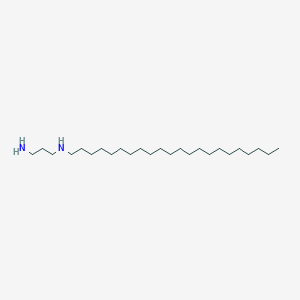

N-Docosylpropane-1,3-diamine

Description

Contextualization within Long-Chain Aliphatic Diamine Chemistry

Long-chain aliphatic amines are characterized by their extended hydrocarbon tails, which impart unique physical and chemical properties. These compounds are integral to numerous industrial applications, serving as intermediates in chemical synthesis, components in the production of polyurethane foam, flotation agents in mining, and as additives in asphalt (B605645) emulsions and fertilizers. canada.ca The presence of two amine functionalities in long-chain aliphatic diamines, such as N-Docosylpropane-1,3-diamine, further expands their utility, particularly in polymer science. The long methylene (B1212753) chains in these diamines can lead to polymers with properties that bridge the gap between traditional polycondensates and polyethylenes. researchgate.netacs.org

The structural diversity within long-chain aliphatic diamines allows for the fine-tuning of material properties. For instance, the use of long-chain aliphatic diamines in acrylate-modified natural rubber has been shown to enhance flexibility, a desirable characteristic in many elastomer applications. acs.org This tunability stems from the ability of the long, hydrophobic aliphatic backbone to influence properties like toughness and segmental flexibility. acs.org

Significance of the Propane-1,3-diamine Scaffold in Advanced Organic Synthesis and Material Science

The propane-1,3-diamine moiety is a fundamental building block in the synthesis of a wide array of organic molecules and materials. wikipedia.org Its bifunctional nature, with two primary amine groups separated by a three-carbon chain, allows it to act as a versatile linker and precursor in the construction of more complex architectures. In organic synthesis, this scaffold is crucial for creating heterocycles and has been employed in the development of various biologically active compounds. wikipedia.orgmdpi.com

In material science, the propane-1,3-diamine unit is a key component in the synthesis of polymers such as polyamides and in the formulation of epoxy resins. d-nb.info The ability to introduce conformational restrictions to the flexible 1,3-diaminopropane (B46017) template has been a valuable strategy in medicinal chemistry for designing ligands with specific binding properties. montclair.edu The synthesis of novel diamines based on this scaffold continues to be an active area of research, with a focus on creating new building blocks for drug discovery and material development. nih.gov

Research Objectives and Scope of the Review

This review focuses exclusively on the chemical compound this compound. The objective is to present a concise overview of its chemical and physical properties based on available data. The scope is limited to the inherent characteristics of the molecule and its place within the broader context of diamine chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H54N2 | chemsrc.comuni.lu |

| Molecular Weight | 382.710 g/mol | chemsrc.com |

| Density | 0.8±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 483.6±18.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 292.9±24.8 °C | chemsrc.com |

| LogP | 10.37 | chemsrc.com |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C | chemsrc.com |

| Index of Refraction | 1.463 | chemsrc.com |

| CAS Number | 15268-40-3 | chemsrc.comchemical-suppliers.eu |

Structure

2D Structure

Properties

CAS No. |

15268-40-3 |

|---|---|

Molecular Formula |

C25H54N2 |

Molecular Weight |

382.7 g/mol |

IUPAC Name |

N'-docosylpropane-1,3-diamine |

InChI |

InChI=1S/C25H54N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-26H2,1H3 |

InChI Key |

BIWCZXIHIQDFSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCNCCCN |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNCCCN |

Other CAS No. |

15268-40-3 |

Origin of Product |

United States |

Synthetic Methodologies for N Docosylpropane 1,3 Diamine and Its Analogues

General Synthetic Strategies for Propane-1,3-diamine Derivatives

The synthesis of the core propane-1,3-diamine structure can be achieved through several established chemical pathways. These methods often involve the use of readily available precursors and catalytic processes to yield the desired diamine.

Amination and Hydrogenation Routes Utilizing Precursors (e.g., acrylonitrile (B1666552), acrolein)

Another approach utilizes acrolein as a precursor. Through reductive amination, acrolein can be converted to propane-1,3-diamine. This process involves the reaction of acrolein with an amine source in the presence of a reducing agent. organic-chemistry.orgyoutube.com

| Precursor | Reagents and Conditions | Product | Key Features |

| Acrylonitrile | 1. Ammonia (B1221849) (amination) 2. Hydrogen, Raney Ni or Co catalyst (hydrogenation) | Propane-1,3-diamine | Two-stage continuous process suitable for industrial production. wikipedia.orggoogle.comchemicalbook.com |

| Acrolein | Amine source, Reducing agent (e.g., H₂/catalyst, NaBH₃CN) | Propane-1,3-diamine | Reductive amination pathway. organic-chemistry.orgyoutube.com |

Reduction of Amide Precursors

The reduction of amide precursors presents a versatile route to amines, including diamines. libretexts.org Various reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for the reduction of primary, secondary, and tertiary amides to their corresponding amines. libretexts.orgorganic-chemistry.org The process involves the conversion of the carbonyl group of the amide into a methylene (B1212753) group.

More recent and milder methods have also been developed. For instance, the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide, followed by reduction with sodium borohydride (B1222165) (NaBH₄), offers a practical alternative. organic-chemistry.org This method proceeds under mild conditions and demonstrates good functional group tolerance. Catalytic hydrosilylation, employing silanes in the presence of transition metal catalysts like iridium or iron complexes, also provides an efficient pathway for amide reduction. organic-chemistry.org

A general method for the reduction of all types of amides (primary, secondary, and tertiary) to alcohols with high chemoselectivity for C-N bond cleavage has been reported using a SmI₂/amine/H₂O system. nih.govacs.org However, for the synthesis of amines, conditions favoring C-O bond cleavage are required.

| Amide Type | Reducing System | Key Features |

| Primary, Secondary, Tertiary | Lithium aluminum hydride (LiAlH₄) | Powerful and widely used reducing agent. libretexts.org |

| Secondary | Triflic anhydride (Tf₂O), then Sodium borohydride (NaBH₄) | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Secondary, Tertiary | Iridium or Iron catalysts with silanes | Catalytic hydrosilylation, high efficiency. organic-chemistry.org |

Amino Acid-Based Approaches for Chiral Diamine Synthesis

Natural α-amino acids serve as valuable starting materials for the synthesis of chiral amines and diamines due to their inherent chirality. nih.gov This approach allows for the preparation of enantiomerically pure diamines through modification of the α-carboxy group. For example, L-glutamic acid and L-lysine have been utilized to synthesize chiral 1,2-diamines and triamines, respectively. thieme-connect.de

One strategy involves the reduction of the carboxylic acid functionality of an N-protected amino acid to an alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with an amine or azide (B81097). The azide can then be reduced to an amine. A method has been developed for the synthesis of chiral long-chain diamines and tetramines starting from natural α-amino acids, utilizing the Wittig olefination reaction of N-protected amino aldehydes derived from these amino acids. nih.govresearchgate.net This method offers flexibility in chain length and applicability for producing both enantiomers depending on the chirality of the starting amino acid. nih.gov Another approach involves the ring-opening of substituted aziridines with L-amino acid esters, promoted by silica (B1680970) gel, to yield chiral diamines. sioc-journal.cn

Approaches for Selective N-Alkylation with Long Aliphatic Chains

The introduction of a long aliphatic chain, such as the docosyl group, onto the propane-1,3-diamine backbone requires selective N-alkylation. A significant challenge in the N-alkylation of diamines is controlling the degree of substitution to achieve mono-alkylation rather than di-alkylation.

One effective method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.org This process involves the use of a catalyst, often a transition metal complex such as ruthenium or iridium, to temporarily remove hydrogen from an alcohol, forming an aldehyde in situ. organic-chemistry.orgresearchgate.net The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated amine. organic-chemistry.org This method is advantageous as it uses alcohols, which are generally less toxic than alkyl halides, as alkylating agents and produces water as the main byproduct. This has been successfully applied to the N-alkylation of amines with C1-C10 aliphatic alcohols. organic-chemistry.org

For the synthesis of N-Docosylpropane-1,3-diamine, docosyl alcohol would be the corresponding alkylating agent. The reaction of propane-1,3-diamine with docosyl alcohol in the presence of a suitable catalyst would lead to the desired product. To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants can be controlled.

Another approach involves the direct reaction of an amine with an alkyl halide, such as docosyl bromide, via nucleophilic substitution. However, this method can be prone to over-alkylation, leading to mixtures of mono- and di-substituted products, as well as quaternary ammonium (B1175870) salts. libretexts.org

Asymmetric Synthesis and Enantioselective Control in Diamine Preparation

The synthesis of chiral diamines, where the stereogenic centers are controlled, is of significant interest for applications in catalysis and medicinal chemistry. rsc.orgrsc.org Several strategies have been developed for the asymmetric synthesis of diamines.

Catalytic asymmetric hydrogenation of C=N bonds in imines is a powerful tool for producing chiral amines. acs.org This involves the use of chiral transition metal catalysts, often based on rhodium or iridium, with chiral phosphine (B1218219) ligands. acs.org The catalyst facilitates the addition of hydrogen across the imine double bond in a stereocontrolled manner, leading to one enantiomer in excess.

Asymmetric hydroamination of alkenes offers another route to chiral diamines. nih.gov For example, copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been shown to produce enantioenriched 1,2-diamine derivatives with high regio- and enantioselectivity. nih.gov

The use of chiral auxiliaries derived from natural sources, such as amino acids, can also direct the stereochemical outcome of a reaction. ucl.ac.uk As mentioned in section 2.1.3, starting from chiral amino acids allows for the synthesis of enantiomerically pure diamines. nih.gov Furthermore, sequential palladium and rhodium catalysis has been employed for the asymmetric synthesis of diamine derivatives, showcasing the power of combining different catalytic systems. scispace.com

Optimization of Synthetic Pathways for Scalable Production

For the industrial production of this compound and its analogues, the optimization of synthetic pathways for scalability is crucial. Continuous flow processes are often preferred over batch processes for large-scale manufacturing due to their better heat and mass transfer, improved safety, and potential for automation. google.comchemicalbook.com

The synthesis of propane-1,3-diamine from acrylonitrile and ammonia is an example of a continuous process that has been implemented on an industrial scale. google.comchemicalbook.com This involves passing the reactants through a series of reactors under optimized conditions of temperature, pressure, and catalyst load to maximize yield and throughput. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of N Docosylpropane 1,3 Diamine Derivatives

Fundamental Reaction Pathways and Transformation Mechanisms

The fundamental reactivity of N-Docosylpropane-1,3-diamine is centered around the nucleophilic character of its nitrogen atoms. These amine groups can readily participate in a variety of well-established reaction pathways common to primary and secondary amines.

Key transformation mechanisms include:

N-Alkylation and N-Acylation: The amine groups can be alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. These reactions proceed via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon center of the alkylating or acylating agent. The presence of two amine groups allows for mono- or di-substitution, which can be controlled by stoichiometry and reaction conditions.

Condensation Reactions: this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and are often driven to completion by the removal of water. The resulting imines can be further reduced to form stable secondary or tertiary amines.

Michael Addition: As a nucleophile, this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction leads to the formation of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.

The long docosyl chain, while largely unreactive under many conditions, can influence the solubility and physical properties of the resulting products, often imparting lipophilic characteristics.

Role as Building Blocks in Complex Chemical Transformations

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules and supramolecular structures. The two amine groups can react with difunctional electrophiles to form polymers, macrocycles, and other extended structures.

For instance, the reaction of this compound with diacyl chlorides or dicarboxylic acids can lead to the formation of polyamides. The long docosyl side chains in such polymers can influence their morphology and properties, potentially leading to materials with unique self-assembling characteristics.

Moreover, derivatives of 1,3-diamines are instrumental in the synthesis of heterocyclic compounds. rsc.org By reacting with appropriate precursors, the 1,3-diamine backbone can be incorporated into various ring systems, which are prevalent in pharmaceuticals and functional materials. The synthesis of chiral long-chain diamines from natural amino acids further highlights their role as versatile synthons for creating complex and stereochemically defined molecules. mdpi.comkeruichemical.com

| Precursor Type | Resulting Complex Structure | Significance |

| Diacyl Chlorides | Polyamides | Formation of polymers with long alkyl side chains, influencing material properties. |

| Dicarbonyl Compounds | Macrocycles | Synthesis of host molecules for supramolecular chemistry applications. |

| α,β-Unsaturated Esters | Poly(amidoamine)s | Creation of dendrimers and hyperbranched polymers. |

Participation in Specific Reaction Types (e.g., nucleophilic reactions, oxidation processes, crosslinking reactions)

The chemical versatility of this compound and its derivatives is evident in their participation in a range of specific reaction types.

Nucleophilic Reactions: The primary and secondary amine groups are potent nucleophiles. Their reactivity can be modulated by the steric hindrance of the docosyl group and the electronic environment. These nucleophilic sites are central to most of the transformations that this compound undergoes, including the aforementioned alkylations, acylations, and condensation reactions.

Oxidation Processes: While the amine groups themselves can be oxidized, a particularly interesting reaction is the selective oxidation of the long alkyl chain. Research on long-chain diamines has demonstrated that site-selective oxidation of methylene (B1212753) C-H bonds is achievable. wikipedia.orgrsc.org For example, using a bioinspired manganese catalyst, it is possible to achieve excellent site-selectivity towards the central methylene sites of a long-chain diamine. wikipedia.orgrsc.org This is accomplished through supramolecular recognition where the diamine's protonated amine groups bind to receptors on the catalyst, orienting a specific part of the alkyl chain for oxidation. wikipedia.orgrsc.org

Crosslinking Reactions: Diamine derivatives are widely used as crosslinking agents to modify the properties of polymers. mdpi.com For instance, they can be used to crosslink polyimides, enhancing their thermal stability and resistance to plasticization. mdpi.com The crosslinking mechanism involves the formation of covalent bonds between the polymer chains, facilitated by the diamine. In the case of polymers containing ester or carboxylic acid functionalities, the amine groups of the diamine can form robust amide linkages through a condensation reaction. sigmaaldrich.com This process creates a three-dimensional network, which improves the mechanical properties and stability of the material. mdpi.com

| Reaction Type | Reagent/Condition | Product/Outcome |

| Nucleophilic Substitution | Alkyl Halide | N-Alkylated Diamine |

| Oxidation | Bioinspired Mn Catalyst | Site-selectively Oxidized Alkyl Chain |

| Crosslinking | Polyimide | Crosslinked Polyimide with Enhanced Properties |

Catalytic Roles of Diamine Derivatives in Organic Reactions

Derivatives of 1,3-diamines have emerged as effective catalysts in a variety of organic reactions. nih.gov The presence of two nitrogen atoms in a 1,3-relationship allows for cooperative catalysis, where one amine group can activate the substrate while the other interacts with the reagent. nih.gov

For instance, chiral 1,3-diamine derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions. nih.gov In these systems, the primary amine of the catalyst typically forms an enamine intermediate with a ketone, while the tertiary amine (often after derivatization) can be protonated and act as a Brønsted acid to activate the electrophile. nih.gov This dual activation leads to high enantioselectivity in the formation of the carbon-carbon bond. nih.gov

Furthermore, palladium complexes of diamine derivatives have shown catalytic activity in cross-coupling reactions. For example, a palladium(II) complex of a Schiff base derived from a 1,3-diamine has been used as a catalyst in the Mizoroki-Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene.

The long alkyl chain in this compound derivatives can also influence their catalytic performance by affecting their solubility in nonpolar solvents and potentially creating a specific microenvironment around the catalytic center.

| Catalytic Reaction | Diamine Derivative Role | Example |

| Asymmetric Mannich Reaction | Chiral Organocatalyst | High enantioselectivity in C-C bond formation. nih.gov |

| Mizoroki-Heck Reaction | Ligand for Palladium Catalyst | Catalyzes the coupling of aryl halides and alkenes. |

| Urethane (B1682113) and Epoxy Production | Catalyst | N-Oleyl-1,3-propanediamine is used as a catalyst. wikipedia.org |

Advanced Spectroscopic Characterization of N Docosylpropane 1,3 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-Docosylpropane-1,3-diamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and chemical environment of each nucleus.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is characterized by signals corresponding to the protons of the long docosyl alkyl chain and the propane-1,3-diamine moiety.

The docosyl chain gives rise to a prominent, large signal around δ 1.2-1.4 ppm from the numerous methylene (B1212753) (-CH₂-) groups in the chain. The terminal methyl (-CH₃) group of the docosyl chain is expected to appear as a triplet at approximately δ 0.88 ppm. The methylene group adjacent to the secondary amine (N-CH₂-C₂₁H₄₃) would be deshielded and is anticipated to resonate around δ 2.6-2.8 ppm.

The protons of the propane-1,3-diamine backbone exhibit distinct signals. The two methylene groups adjacent to the nitrogen atoms (-NH-CH₂- and -CH₂-NH₂) are expected to appear as triplets in the range of δ 2.7-2.9 ppm. The central methylene group of the propane (B168953) unit (-CH₂-CH₂-CH₂-) typically resonates as a quintet around δ 1.6-1.8 ppm. The protons on the nitrogen atoms (NH and NH₂) will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Docosyl) | 0.88 | Triplet |

| -(CH₂)₂₀- (Docosyl) | 1.2-1.4 | Multiplet |

| -NH-CH ₂-C₂₁H₄₃ | 2.6-2.8 | Triplet |

| -NH-CH ₂-CH₂- | 2.7-2.9 | Triplet |

| -CH₂-CH ₂-CH₂- | 1.6-1.8 | Quintet |

| -CH₂-NH ₂ | 2.7-2.9 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar long-chain aliphatic amines and may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. scielo.br The ¹³C NMR spectrum of this compound will show distinct signals for the carbons of the docosyl chain and the propanediamine unit.

The terminal methyl carbon of the docosyl chain is expected at approximately δ 14 ppm. scielo.br The numerous methylene carbons of the long alkyl chain will produce a dense cluster of signals between δ 22 and δ 32 ppm. The carbons attached to the nitrogen atoms are significantly deshielded. The carbon of the docosyl chain bonded to the secondary nitrogen (-NH-C H₂-) is predicted to be around δ 50-52 ppm. The carbons of the propanediamine moiety adjacent to the nitrogens (-NH-C H₂- and -C H₂-NH₂) are expected in the range of δ 40-48 ppm, while the central carbon (-CH₂-C H₂-CH₂-) should appear around δ 25-30 ppm. scielo.brresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Docosyl) | ~14 |

| -(C H₂)₂₀- (Docosyl) | ~22-32 |

| -NH-C H₂-C₂₁H₄₃ | ~50-52 |

| -NH-C H₂-CH₂- | ~45-48 |

| -CH₂-C H₂-CH₂- | ~25-30 |

Note: Predicted values are based on data for analogous long-chain diamines and may vary. scielo.brresearchgate.net

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. For instance, it would show correlations between the terminal methyl protons and the adjacent methylene protons of the docosyl chain, as well as correlations between the protons of the three contiguous methylene groups in the propane-1,3-diamine backbone. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. nih.gov An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the -NH-CH₂- protons to the correct carbon atom in the chain. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. acs.org HMBC is crucial for confirming the connection of the docosyl chain to the nitrogen atom of the propanediamine moiety. It would show a correlation between the protons of the methylene group on the docosyl chain adjacent to the nitrogen and the carbons of the propanediamine backbone, and vice-versa. acs.org

Infrared (IR) and Raman Spectroscopy Investigations for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. researchgate.netresearchgate.net

For this compound, the IR spectrum is expected to show characteristic absorptions for the N-H and C-H bonds. libretexts.org

N-H stretching: Primary (-NH₂) and secondary (-NH-) amine groups exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. libretexts.org

C-H stretching: The numerous methylene and methyl groups of the docosyl chain will result in strong C-H stretching absorptions between 2850 and 3000 cm⁻¹.

N-H bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹. libretexts.org

C-N stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1000-1250 cm⁻¹ region. libretexts.org

Raman spectroscopy is particularly sensitive to the non-polar bonds of the long alkyl chain. researchgate.netresearchgate.net

C-H stretching: Similar to IR, strong bands will be observed in the 2800-3000 cm⁻¹ region.

C-C stretching: The carbon-carbon single bonds of the backbone will show characteristic bands in the fingerprint region (800-1200 cm⁻¹).

LAM (Longitudinal Accordion Mode): Long-chain alkanes exhibit a low-frequency Raman band known as the LAM, the position of which is inversely proportional to the chain length. nih.gov This can be a useful indicator of the conformation of the docosyl chain.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (primary & secondary) | 3300-3500 (strong, broad) | Weak |

| C-H Stretch (alkyl) | 2850-3000 (strong) | 2800-3000 (strong) |

| N-H Bend (primary) | 1590-1650 (medium) | Weak |

| C-C Stretch (skeletal) | Weak | 800-1200 (medium) |

| C-N Stretch | 1000-1250 (medium) | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound (C₂₅H₅₄N₂), the nominal molecular weight is 382.7 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula.

Electron ionization (EI) mass spectrometry of long-chain amines typically leads to extensive fragmentation. researchgate.net The molecular ion peak ([M]⁺) at m/z 382 may be weak or absent. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. researchgate.net

For this compound, key fragmentation patterns would include:

Cleavage of the C-C bond alpha to the secondary nitrogen within the docosyl chain.

Cleavage of the propyl chain, leading to characteristic ions. For example, cleavage between the first and second carbon of the propanediamine from the primary amine side would yield a fragment at m/z 30 ([CH₂NH₂]⁺).

Loss of the docosyl chain, leading to fragments corresponding to the protonated propanediamine moiety.

Derivatization, for instance with trifluoroacetic anhydride (B1165640), is often employed in the GC-MS analysis of such compounds to improve volatility and produce more predictable fragmentation patterns. researchgate.netresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 382 | [M]⁺ (Molecular Ion) |

| 30 | [CH₂NH₂]⁺ |

| Varies | Fragments from α-cleavage along the docosyl chain |

X-ray Diffraction (XRD) and Crystallographic Analysis of Crystalline Derivatives

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials, offering detailed insights into the atomic arrangement within a crystal lattice. For derivatives of this compound that form ordered crystalline structures, single-crystal XRD is the most powerful method for unambiguous structure determination. This technique allows for the precise measurement of unit cell dimensions, space group symmetry, and the positions of individual atoms, thereby defining the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

One such example is N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine, which crystallizes in the orthorhombic space group Pbca. nih.gov The analysis of this compound revealed an E configuration for the C=N double bonds and a dihedral angle of 8.16 (8)° between the two phenyl rings. nih.gov The crystal structure is stabilized by weak intermolecular C—H⋯O interactions. nih.gov Similarly, the crystal structure of N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine has been determined to be in the orthorhombic system, with weak intermolecular Cl···Cl contacts linking the molecules. researchgate.net

Complexes of propane-1,3-diamine with metal ions also provide a wealth of crystallographic data. For example, the cadmium complex, bis(1,3-diaminopropane-κN,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium, features an octahedral coordination environment around the Cd(II) atom and exhibits a layered structure stabilized by N—H⋯O hydrogen bonds. researchgate.net The study of propane-1,3-diaminium squarate dihydrate shows a tetragonal crystal system with a triperiodic hydrogen-bond network. nih.gov

The crystallographic data for these and other related propane-1,3-diamine derivatives are summarized in the interactive table below to illustrate the detailed structural parameters that can be obtained from XRD analysis.

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine | C₂₁H₂₆N₂O₄ | Orthorhombic | Pbca | a = 15.3079 (3) Å, b = 9.2915 (2) Å, c = 13.8059 (3) Å | nih.govnih.gov |

| N,N′-Bis-(2,4-dichlorobenzylidene)-2,2-dimethylpropane-1,3-diamine | C₁₉H₁₈Cl₄N₂ | Orthorhombic | Pbcn | a = 30.7633 (4) Å, b = 5.4012 (1) Å, c = 11.4532 (1) Å | researchgate.net |

| Propane-1,3-diaminium squarate dihydrate | C₃H₁₂N₂²⁺·C₄O₄²⁻·2H₂O | Tetragonal | P4bm | a = b = 8.6536 (2) Å, c = 7.9155 (3) Å | nih.gov |

| Bis(1,3-diaminopropane-κN,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium | C₂₂H₃₀CdN₄O₈ | Monoclinic | P2₁/c | a = 9.3879 (2) Å, b = 17.0694 (4) Å, c = 8.0163 (2) Å, β = 104.288 (1)° | researchgate.net |

| Hydrous 1,3-propanediamine dihexadecanoate | C₃₅H₇₄N₂O₄ | Triclinic | P-1 | a = 6.6497(8) Å, b = 8.4340(9) Å, c = 35.221(4) Å, α = 90.747(2)°, β = 90.748(2)°, γ = 96.969(3)° | Current time information in Bangalore, IN. |

Note: The data presented is for analogous compounds to illustrate the principles of crystallographic analysis, as specific data for this compound is not publicly available.

Other Advanced Spectroscopic Techniques for Structural and Purity Assessment (e.g., polarimetry for chiral derivatives)

Beyond XRD, other advanced spectroscopic techniques are indispensable for a full structural and purity profile of this compound systems, particularly for chiral derivatives.

Polarimetry is a critical technique for the analysis of chiral molecules, which are compounds that are non-superimposable on their mirror images (enantiomers). This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the specific enantiomer and its concentration, allowing for the determination of enantiomeric excess (ee) and an assessment of optical purity. For chiral derivatives of this compound, polarimetry would be the primary method to distinguish between enantiomers and to quantify their relative amounts in a mixture.

Recent advancements in polarimetry have led to the development of highly sensitive techniques capable of analyzing minute sample volumes. In-fiber polarimetry , for instance, utilizes hollow-core photonic crystal fibers to measure the optical activity of sub-microliter volumes of chiral compounds. arxiv.orgnih.gov This method significantly enhances the interaction length of the light with the sample, thereby increasing the sensitivity. Another cutting-edge technique is cavity-enhanced polarimetry , which employs an optical cavity to achieve a large number of passes of the polarized light through the sample, dramatically amplifying the chiroptical signals. researchgate.net These advanced polarimetric methods would be particularly valuable for the analysis of precious or sparsely available chiral derivatives of this compound.

Computational Chemistry and Theoretical Modeling of N Docosylpropane 1,3 Diamine Analogues

Density Functional Theory (DFT) Applications for Molecular Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is instrumental in predicting molecular geometries, reaction energetics, and various electronic properties. For long-chain diamines and related compounds, DFT calculations are crucial for understanding their structure-property relationships.

DFT enables the accurate calculation of molecular-level descriptors, including molecular orbital energies, atomic charge distributions, and local electron densities. mdpi.com These descriptors are key to identifying reactive sites and analyzing the stability of different molecular states. mdpi.com The accuracy of DFT calculations depends significantly on the choice of functionals and basis sets. mdpi.com Common functionals include Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like B3LYP, each suited for different types of systems and properties. mdpi.com

In studies of long-chain dibasic ammonium (B1175870) salts derived from 1,3-propanediamine, DFT calculations have been used to analyze frontier molecular orbitals (HOMO-LUMO). nih.gov For instance, in 1,3-propanediamine dihexadecanoate and 1,3-propanediamine diheptadecanoate, the calculated HOMO-LUMO energy gaps were found to be very small, indicating high reactivity. nih.gov The distribution of these frontier orbitals and charge distributions can be visualized using molecular electrostatic potential (ESP) maps, which highlight electrophilic and nucleophilic sites. nih.gov

DFT is also applied to predict reactivity through various descriptors. These global reactivity descriptors, along with population analysis methods like CHELPG, help in understanding charge distribution and intramolecular interactions. acs.org For long-chain diamines, which can exist in different protonation states depending on the pH, DFT can model these states and predict their relative stabilities and reactivities. aip.orgresearchgate.net While specific DFT studies on N-Docosylpropane-1,3-diamine are not abundant in the provided results, the principles are demonstrated in studies of its analogues, such as N-dodecylpropane-1,3-diamine. aip.orgresearchgate.net

Table 1: Calculated DFT Parameters for 1,3-Propanediamine-derived Dibasic Ammonium Salts This table is representative of data obtainable from DFT calculations on analogues of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,3-propanediamine dihexadecanoate | -0.1429 | 0.1429 | 0.2858 |

| 1,3-propanediamine diheptadecanoate | -0.1428 | 0.1427 | 0.2855 |

Source: Adapted from comprehensive investigations on long-chain dibasic ammonium salts. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For flexible molecules like this compound, MD simulations are invaluable for exploring their conformational landscape and understanding how they interact with their environment, such as at an air-water interface. aip.orgresearchgate.net

A molecular-level study of N-dodecylpropane-1,3-diamine (a shorter-chain analogue) at the air-water interface used MD simulations to complement experimental data. aip.orgresearchgate.net The simulations provided detailed insights into the adsorption and self-assembly of the diamine molecules. aip.orgresearchgate.net Key findings from such simulations include:

Conformational Changes: The protonation state of the diamine headgroup, influenced by pH, significantly affects the arrangement and conformation (e.g., gauche defects) of the alkyl chains. aip.orgresearchgate.net

Intermolecular Interactions: MD simulations can quantify hydrogen bonding between the diamine's amine groups and water molecules. For example, simulations showed that the dicationic form of the diamine has the highest probability of forming hydrogen bonds with water. aip.orgresearchgate.net

Surface Packing and Orientation: Density profiles and tilt angle distributions from MD simulations reveal how the molecules pack at an interface and the orientation of their alkyl chains relative to the surface normal. researchgate.net

In a study on 1,3-propanediol (B51772) in an aqueous solution, MD simulations were used to determine the ratios and lifetimes of various molecular conformations. mdpi.com This type of analysis is directly applicable to this compound to understand its dynamic behavior in solution, revealing the prevalence of certain conformers and the timescale of transitions between them. mdpi.com

Table 2: Representative Data from MD Simulations of N-dodecylpropane-1,3-diamine (DPDA) at an Air-Water Interface This table illustrates the type of quantitative data derived from MD simulations of this compound analogues.

| Property | Condition | Observation |

| Alkyl Chain Conformation | Low pH (Di-cationic) | Fewer gauche defects, more ordered chains |

| Hydrogen Bonding | Low pH (Di-cationic) | Highest probability of H-bond formation with water |

| Molecular Packing | High Surface Concentration | Increased packing, influencing chain order |

Source: Based on findings from MD simulations of N-alkyl diamine surfactants. aip.orgresearchgate.netresearchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties and Reaction Pathways

Ab initio and semi-empirical methods are two major classes of quantum chemistry calculations used to study electronic properties and reaction pathways.

Ab initio methods , Latin for "from the beginning," compute properties based on fundamental physical principles without using experimental data. libretexts.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. rti.org They are generally more computationally intensive but can be highly accurate, making them suitable for smaller molecules or for benchmarking other methods. libretexts.org A comparative study on 1,3-diamines found that ab initio (Hartree-Fock) and semi-empirical methods gave inconsistent results for predicting basicity compared to molecular mechanics, highlighting the importance of method selection. rti.org However, for systems with new or unusual bonding, ab initio methods are essential. libretexts.org

Semi-empirical methods (like AM1, PMx, RM1) offer a computationally less expensive alternative. researchgate.netacs.orgscielo.br They simplify the complex equations of ab initio methods by using parameters derived from experimental data or higher-level calculations. libretexts.orgresearchgate.net This makes them particularly useful for large molecules, like this compound, where ab initio or even DFT calculations can be prohibitively slow. researchgate.net These methods are effective for studying ground-state properties, optimizing geometries of large molecules, and exploring reaction pathways in complex systems. scielo.brrsc.org Recent benchmarks show that modern semi-empirical methods, especially when augmented with corrections for noncovalent interactions, can perform very well for a wide range of chemical systems. acs.org

Table 3: Comparison of Computational Chemistry Methods

| Method Type | Basis | Computational Cost | Typical Application |

| Ab Initio | First principles, no empirical data | High | Accurate properties for small molecules, benchmarking |

| Semi-Empirical | Simplified quantum mechanics with empirical parameters | Low | Large molecules, initial conformational searches, high-throughput screening |

| Density Functional Theory (DFT) | Electron density as the fundamental variable | Medium-High | Electronic structure, reactivity, and properties of medium to large systems |

Source: General characteristics of computational chemistry methods. wikipedia.orglibretexts.orgresearchgate.net

Analysis of Molecular Electrostatic Potential (MESP) for Reactivity Prediction

Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting the reactive behavior of molecules. doaj.orgchemrxiv.org It represents the force experienced by a positive point charge at a particular location near a molecule, providing a map of electron-rich and electron-deficient regions. mdpi.comchemrxiv.org

The key features of an MESP analysis include:

Color-Coded Surfaces: MESP is often visualized on a molecule's electron density surface, where colors indicate potential values. Typically, red represents regions of negative potential (electron-rich, attractive to electrophiles), such as those around lone pairs on nitrogen or oxygen atoms. Blue represents regions of positive potential (electron-poor, attractive to nucleophiles). chemrxiv.org

Topological Analysis: A more quantitative approach involves analyzing the topology of the MESP field. doaj.orgmdpi.com This identifies critical points, such as minima (Vmin), which correspond to electron-rich sites like lone pairs and π-bonds. mdpi.com The value of the MESP at these minima can be correlated with properties like lone-pair strength and hydrogen bonding propensity. chemrxiv.orgmdpi.com

Reactivity Prediction: By identifying the most electron-rich and electron-deficient sites, MESP provides a robust prediction of how a molecule will interact with other species. doaj.orgmdpi.com It is used to understand molecular aggregation, hydrogen bonding, and the regioselectivity of chemical reactions. mdpi.comacs.org For a molecule like this compound, MESP analysis would clearly show the negative potential around the two nitrogen atoms, identifying them as the primary sites for electrophilic attack or protonation. nih.gov

In studies of long-chain ammonium salts, MESP maps indicate that electrophilic sites are localized around oxygen atoms in carboxylate groups, while in diamines, the nitrogen atoms are the key nucleophilic centers. nih.gov This analysis is fundamental for predicting how these molecules will behave in various chemical environments, from self-assembly to interactions with biological targets. chemrxiv.orgchemrxiv.org

Theoretical Prediction of Spectroscopic Signatures and Data Interpretation

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.govberkeley.edu This is a crucial step in confirming the structure of synthesized compounds and understanding their vibrational and electronic properties.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule in its optimized geometry. nih.govnih.gov The calculated wavenumbers are often scaled by a factor to improve agreement with experimental data, accounting for approximations in the theory and anharmonicity. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific motions of functional groups (e.g., N-H bending, C-H stretching). nih.gov This allows for a detailed interpretation of experimental IR and Raman spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts. berkeley.edu In studies of diamine-functionalized materials for CO₂ capture, DFT-calculated ¹⁵N and ¹H chemical shifts were essential for distinguishing between different chemisorption products, such as ammonium carbamates and carbamic acid pairs. berkeley.edu The agreement between calculated and experimental shifts provides strong evidence for a proposed binding mechanism. berkeley.edu

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands seen in UV-Visible spectroscopy. nih.gov These calculations can predict the absorption wavelengths and help assign them to specific electronic excitations, such as π→π* or n→π* transitions. nih.gov

For this compound and its analogues, these predictive capabilities allow researchers to confirm its synthesis, understand its electronic structure, and probe its interactions with other molecules through changes in their respective spectroscopic signatures.

Coordination Chemistry and Ligand Applications of N Docosylpropane 1,3 Diamine Derivatives

Design and Synthesis of Metal Complexes with Diamine Ligands

The design of metal complexes with N-Docosylpropane-1,3-diamine and its analogues hinges on the ligand's dual nature: the chelating diamine core and the long alkyl tail. The synthesis of the ligand itself can be achieved through methods such as the catalytic hydrogenation of N-alkyl-3-aminopropionitrile google.com.

The creation of the metal complexes typically involves a direct reaction between the diamine ligand and a suitable metal salt in an appropriate solvent. For instance, platinum(II) complexes with various N-alkyl-1,3-propanediamine derivatives have been synthesized by reacting the ligands with potassium tetrachloroplatinate(II) researchgate.netiaea.org. The general approach involves the stepwise installation of ligands onto a metal center. A modular synthesis for ruthenium(II) complexes, for example, combines chiral N-heterocyclic carbenes (NHCs) and chiral diamines in a structured procedure to create well-defined precatalysts acs.org.

Another important synthetic strategy is the "template effect," where a metal ion organizes the precursor molecules, facilitating the formation of a specific ligand, often a macrocycle, around the metal center bhu.ac.in. While this compound is an open-chain ligand, the principles of using a metal to direct the coordination are fundamental. The synthesis of a dinuclear gallium(III) complex with a related ligand, 1,3-propanediamine-N,N'-diacetic acid, illustrates the formation of more complex architectures from a simple diamine backbone nih.gov. The choice of metal, solvent, and reaction conditions is crucial in directing the stoichiometry and geometry of the final complex.

Characterization of Coordination Modes and Geometries in Diamine-Metal Complexes

This compound typically acts as a bidentate ligand, coordinating to a metal center through its two nitrogen donor atoms to form a stable six-membered chelate ring biointerfaceresearch.com. The resulting coordination geometry is highly dependent on the metal ion, its oxidation state, and the steric and electronic properties of other co-ligands. Common geometries for transition metal complexes with diamine ligands include square planar (often with Pt(II), Pd(II), Cu(II)) and octahedral (common for Co(III), Ni(II), Ru(II)) acs.orgresearchgate.net.

The length of the N-alkyl chain can significantly influence the structure and reactivity of the complex. In a study of dichloro(diamine)(η-ethylene)platinum(II) complexes, the chain length of the aliphatic diamine was shown to affect the equilibrium between four-coordinate and five-coordinate structures in solution rsc.org. For example, the complex with N,N,N′,N′-tetramethylpropane-1,3-diamine (Me₄pn) exhibited a geometry intermediate between four- and five-coordination at 34 °C, shifting towards five-coordination at lower temperatures rsc.org. The long, flexible docosyl chain in this compound derivatives could similarly influence the steric environment around the metal, potentially affecting ligand conformation and complex stability.

The characterization of these complexes relies on a suite of analytical techniques.

NMR Spectroscopy: (¹H, ¹³C, and where applicable, metal nuclei like ¹⁹⁵Pt) reveals information about the ligand environment and the structure of the complex in solution researchgate.netnih.govscirp.org.

Infrared (IR) Spectroscopy: Confirms the coordination of the amine groups to the metal center, typically observed as a shift in the N-H stretching frequencies acs.orgscirp.org.

UV-Visible Spectroscopy: Provides insights into the electronic transitions within the complex, which are characteristic of the coordination geometry and the metal's d-orbital splitting acs.org.

A study on Cu(II) complexes with 4,4′-diamino-2,2′-bipyridine revealed a distorted square-planar geometry, whereas corresponding Co(III) and Ni(II) complexes adopted an octahedral geometry, underscoring the influence of the metal center researchgate.net.

Applications of Diamine-Metal Complexes as Homogeneous Catalysts

Diamine-metal complexes are widely explored as homogeneous catalysts for a variety of organic transformations. The ligand plays a crucial role in stabilizing the metal center and influencing the catalyst's activity, selectivity, and stability.

A notable application is in asymmetric hydrogenation. Well-defined Ru(II)-NHC-diamine complexes have been shown to be effective and versatile precatalysts for the enantioselective hydrogenation of substrates like isocoumarins and ketones acs.org. The chirality is transferred from the diamine and NHC ligands to the product, highlighting the importance of ligand design acs.org.

Complexes with long-chain amine ligands, which are structural analogues of this compound derivatives, have demonstrated significant catalytic activity. For example, palladium and rhodium complexes bearing tridecylamine, [PdCl₂(NH₂(CH₂)₁₂CH₃)₂] and [RhCl(NH₂(CH₂)₁₂CH₃)₃], were tested as catalysts for the hydrogenation of cyclohexene (B86901) researchgate.net. The rhodium complex, in particular, showed higher activity than its palladium counterpart. The long alkyl chains enhance solubility in organic media, a key feature for homogeneous catalysis.

The table below summarizes the catalytic performance of representative diamine and long-chain amine complexes in hydrogenation reactions.

| Catalyst Precursor | Substrate | Product | Conditions | Yield/Conversion | Enantiomeric Ratio (e.r.) | Reference |

| Ru(II)-NHC-diamine | 3-Phenylisocoumarin | (R)-3-Phenyl-3,4-dihydroisocoumarin | H₂ (50 bar), NaOtBu, Toluene, 80 °C, 12 h | >99% | 98.5:1.5 | acs.org |

| Ru(II)-NHC-diamine | 1-Phenyl-3,4-dihydroisoquinoline | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | H₂ (50 bar), NaOtBu, Toluene, 80 °C, 12 h | >99% | 99:1 | acs.org |

| [RhCl(NH₂(CH₂)₁₂CH₃)₃] | Cyclohexene | Cyclohexane | H₂ (0.5 MPa), Toluene, 30 °C | ~100% Conversion (in 150 min) | N/A | researchgate.net |

| [PdCl₂(NH₂(CH₂)₁₂CH₃)₂] | Cyclohexene | Cyclohexane | H₂ (0.5 MPa), Toluene, 30 °C | ~75% Conversion (in 180 min) | N/A | researchgate.net |

Investigation of Ligand-Based Design Principles for Tunable Coordination Properties

The design of ligands like this compound is a deliberate process aimed at tuning the properties of the resulting metal complex for specific applications. Several key principles govern this process.

Chelate Effect and Ring Size: As a bidentate ligand, it forms a six-membered chelate ring upon coordination. Such rings are generally stable, though five-membered rings are often considered the most stable for many systems biointerfaceresearch.comresearchgate.net. The stability imparted by the chelate effect reduces the likelihood of ligand dissociation, which is crucial for applications in catalysis biointerfaceresearch.com.

Lipophilicity and Solubility: The most prominent feature of this ligand is the long C22 docosyl chain. This chain dramatically increases the lipophilicity of the metal complex. This property is a critical design principle for enhancing solubility in non-polar organic solvents or for facilitating interaction with biological membranes nih.govresearchgate.net.

Steric and Electronic Tuning: The alkyl chain's bulk can create a specific steric environment around the metal, potentially influencing substrate access in catalytic reactions or stabilizing specific coordination geometries rsc.orgmdpi.com. Furthermore, alkyl groups are sigma-donors, which can electronically influence the metal center by increasing electron density. This can, in turn, affect the redox potential of the metal and the strength of other metal-ligand bonds najah.edu. A study of Cu(II)-diamine complexes showed that ethyl substitution on the diamine ligand led to a measurable red shift in the UV-Vis spectrum, demonstrating electronic tuning najah.edu.

Hard and Soft Acid-Base (HSAB) Principle: The diamine provides two 'hard' nitrogen donors. According to the HSAB principle, these will form the most stable complexes with hard or borderline metal ions (e.g., Co(III), Fe(III), Cu(II)) biointerfaceresearch.com. This principle guides the selection of metal partners to form stable, robust complexes.

By systematically modifying the ligand structure—for instance, by changing the length of the alkyl chain or altering the diamine backbone—chemists can fine-tune the coordination properties and subsequent reactivity of the metal complex rsc.orgnih.gov.

Energetic Coordination Compounds Utilizing Aliphatic Diamine Ligands

Energetic coordination compounds (ECCs) are materials that store a large amount of chemical energy, which can be released rapidly. They are often composed of a metal center, an oxidizing anion (like perchlorate (B79767) or nitrate), and fuel-rich organic ligands. Simple aliphatic diamines, including 1,3-diaminopropane (B46017) (the core of this compound), have been successfully used as ligands in the synthesis of ECCs mdpi.comnih.gov.

The primary role of the aliphatic diamine ligand in these materials is to act as a fuel. The carbon and hydrogen content of the ligand can be combusted by the integrated oxidizer anion upon decomposition, releasing significant energy. Researchers have synthesized and characterized a series of ECCs using transition metals (Fe, Ni, Cu, Zn) with ligands such as ethylenediamine (B42938) and 1,3-diaminopropane mdpi.comnih.govresearchgate.net. These studies aim to develop "green" alternatives to traditional primary explosives like lead azide (B81097), as they are often less sensitive to impact and friction and are produced from common chemical materials mdpi.com.

While research has not specifically reported on ECCs using this compound, the data from complexes with its structural core (1,3-diaminopropane) are highly relevant. The long docosyl chain would significantly alter the fuel/oxidizer balance and the physical properties of such a compound.

The table below presents characteristic data for energetic compounds based on 1,3-diaminopropane (DP).

| Compound | Ignition/Explosion Temp. (°C) | Friction Sensitivity (N) | Impact Sensitivity (J) | Reference |

| [Cu(DP)₂(NO₃)₂] | 243 | > 360 | 30 | mdpi.com |

| [Ni(DP)₂(NO₃)₂] | 289 | > 360 | 40 | mdpi.com |

| [Zn(DP)₂(NO₃)₂] | 288 | > 360 | 40 | mdpi.com |

| [Cu(DP)₂(ClO₄)₂] | 303 | 120 | 7.5 | mdpi.com |

| [Ni(DP)₂(ClO₄)₂] | 344 | 240 | 15 | mdpi.com |

| [Zn(DP)₂(ClO₄)₂] | 338 | 240 | 20 | mdpi.com |

Note: Higher values for friction and impact sensitivity indicate lower sensitivity (i.e., greater stability).

These findings demonstrate that simple aliphatic diamines are effective ligands for creating energetic materials with tunable properties based on the choice of metal and anion mdpi.comnih.gov.

Supramolecular Chemistry Involving N Docosylpropane 1,3 Diamine Derivatives

Principles of Self-Assembly and Directed Molecular Recognition

The self-assembly of amphiphilic molecules like N-Docosylpropane-1,3-diamine in a solvent is primarily driven by the hydrophobic effect. The long, saturated C22 alkyl (docosyl) tail is nonpolar and thus thermodynamically unfavorable to be in contact with polar solvents like water. This leads the molecules to spontaneously organize in a way that minimizes the exposure of the hydrophobic tails to the aqueous environment, while the hydrophilic propane-1,3-diamine headgroup remains in contact with the water.

The primary forces governing this self-assembly include:

Hydrophobic Interactions: The tendency of the nonpolar docosyl chains to aggregate and exclude water molecules is the main driving force for the formation of supramolecular structures.

Van der Waals Forces: These attractive forces between the long alkyl chains contribute to the stability of the aggregated state.

Hydrogen Bonding: The diamine headgroup, with its primary and secondary amine functionalities, can participate in hydrogen bonding, both with water molecules and with other diamine headgroups. The extent of this interaction can be influenced by the pH of the solution, which affects the protonation state of the amines.

Electrostatic Interactions: Depending on the pH, the amine groups can be protonated, leading to positive charges. Electrostatic repulsion between these charged headgroups will counteract the hydrophobic aggregation and influence the geometry and size of the resulting supramolecular assemblies.

Directed molecular recognition would involve the specific interaction of the diamine headgroup with other molecules or ions. This could be achieved through hydrogen bonding patterns or, in a protonated state, through electrostatic attraction to anionic species. The long docosyl chain would play a role in pre-organizing the molecules, potentially creating a specific spatial arrangement of the recognition sites at the surface of the self-assembled structure.

Formation of Supramolecular Architectures and Networks

Based on the principles of self-assembly, this compound would be expected to form a variety of supramolecular architectures in aqueous solution. The specific morphology of these structures is typically dependent on factors such as concentration, temperature, pH, and the presence of counterions.

For instance, studies on shorter-chain N-alkyl-1,3-diaminopropanes, such as N-dodecyl-1,3-diaminopropane (with a C12 chain), have demonstrated pH-dependent transitions between different aggregate shapes. At low pH, where the diamine headgroup is fully protonated and thus has a larger effective size due to electrostatic repulsion, the formation of spherical micelles is favored. As the pH increases and the headgroups become less charged, the packing parameter changes, which can lead to the formation of elongated, rod-like micelles and eventually to bilayer structures like vesicles.

Given the significantly longer C22 chain of this compound, it would exhibit a much stronger tendency to form bilayer structures even at lower concentrations, due to the larger volume of the hydrophobic tail. Therefore, vesicles and lamellar phases would be the predominant supramolecular architectures.

Interactive Data Table: Expected Supramolecular Architectures

| Condition | Expected Dominant Architecture | Driving Forces |

|---|---|---|

| Low Concentration, Low pH | Likely Vesicles or Bilayer Fragments | Strong Hydrophobic Effect of C22 Chain, Electrostatic Repulsion of Protonated Headgroups |

| Increasing Concentration | Formation of Lamellar Phases | Increased Intermolecular Packing |

Host-Guest Interactions within Supramolecular Systems

The supramolecular assemblies formed by this compound could serve as hosts for various guest molecules. The nature of these host-guest interactions would depend on the specific architecture formed.

Vesicles as Hosts: Vesicles formed from this compound would have an aqueous core and a hydrophobic bilayer membrane. This allows for the encapsulation of hydrophilic guest molecules within the core and the incorporation of hydrophobic guests within the bilayer. The diamine headgroups on the inner and outer surfaces of the vesicle could also interact with guests through hydrogen bonding or electrostatic interactions.

Surface Interactions: The surfaces of micelles or vesicles would present a high density of propane-1,3-diamine headgroups. These could act as recognition sites for anionic species or other molecules capable of hydrogen bonding. The binding of a guest molecule could, in turn, trigger a change in the morphology of the supramolecular assembly, making it a responsive system.

While direct experimental data on host-guest systems involving this compound is not available, the principles of supramolecular chemistry suggest its potential for creating organized molecular environments capable of selective binding and encapsulation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Docosylpropane-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves alkylation of propane-1,3-diamine with long-chain alkyl halides or reaction of stearyl esters with amines under controlled conditions. For example, reacting n-hexane amine with stearyl ester in a non-polar solvent (e.g., hexane) at elevated temperatures (80–100°C) yields this compound. Optimizing stoichiometry, solvent polarity, and reaction duration is critical: excess alkylating agents improve yield but may require purification via column chromatography to remove byproducts .

- Key Considerations : Purity can be assessed using HPLC or GC-MS, while yield depends on reaction time and catalyst selection (e.g., base catalysts like NaOH) .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : NMR (¹H and ¹³C) identifies amine proton environments and carbon backbone structure. For instance, primary amine protons appear at δ 1.2–1.5 ppm, while methylene groups adjacent to amines resonate at δ 2.6–3.0 ppm .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves molecular geometry and hydrogen-bonding networks. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure (classified as Skin Corrosion 1B) .

- Storage : Store at 2–8°C in airtight containers, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and treat wastewater to mitigate aquatic toxicity (Chronic Aquatic Toxicity Category 1) .

Advanced Research Questions

Q. What molecular mechanisms underlie the antimicrobial activity of this compound, and how do structural modifications affect its efficacy?

- Mechanistic Insights : The compound disrupts microbial membranes via hydrophobic interactions (C18 tail) and electrostatic interactions (protonated amines at physiological pH). Increasing alkyl chain length enhances membrane penetration but may reduce solubility .

- Structure-Activity Relationship (SAR) : Modifying the amine groups (e.g., quaternization) improves cationic charge density, enhancing binding to negatively charged bacterial membranes. However, excessive substitution may sterically hinder interactions .

- Experimental Validation : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and hemolysis assays to evaluate selectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Analysis of Discrepancies :

- Purity Variability : Impurities (e.g., unreacted alkyl halides) in synthesis can skew bioactivity results. Validate purity via LC-MS before assays .

- Assay Conditions : Differences in pH (affecting amine protonation) or solvent systems (e.g., DMSO vs. aqueous buffers) alter membrane interaction dynamics. Standardize buffer ionic strength and pH (e.g., pH 7.4 for physiological relevance) .

- Model Systems : Contrast results from in vitro (e.g., bacterial cultures) and ex vivo (e.g., erythrocyte lysis) models to assess specificity .

Q. What strategies are employed to study the interaction of this compound with lipid membranes, and what analytical techniques are used?

- Methodological Approaches :

- Langmuir Trough Experiments : Measure changes in lipid monolayer surface pressure to quantify membrane insertion kinetics .

- Fluorescence Anisotropy : Use DPH-labeled liposomes to assess membrane fluidity changes upon compound addition .

- Cryo-EM/TEM : Visualize membrane disruption (e.g., pore formation) in model lipid bilayers .

- Data Interpretation : Correlate membrane-binding affinity (via isothermal titration calorimetry) with antimicrobial efficacy to optimize lipid selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.